Sodium metaphosphate oxide (Na15(PO3)13O)

Description

Pentadecasodium tridecametaphosphate oxide is a heterocyclic organic compound with the molecular formula Na15O40P13. It is known for its complex structure and significant applications in various scientific fields. This compound is often used in experimental and research settings due to its unique chemical properties .

Properties

CAS No. |

62533-93-1 |

|---|---|

Molecular Formula |

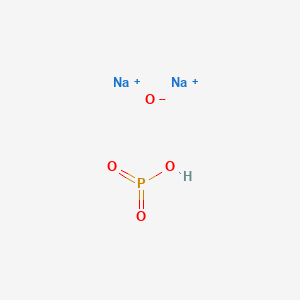

HNa2O4P |

Molecular Weight |

141.959 g/mol |

InChI |

InChI=1S/2Na.HO3P.O/c;;1-4(2)3;/h;;(H,1,2,3);/q2*+1;;-2 |

InChI Key |

BSCXLEBFTKCSIC-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].OP(=O)=O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentadecasodium tridecametaphosphate oxide typically involves the reaction of sodium metaphosphate with sodium oxide under controlled conditions. The reaction is carried out at high temperatures to ensure the formation of the desired compound. The exact reaction conditions, such as temperature and pressure, are crucial for obtaining a high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of pentadecasodium tridecametaphosphate oxide may involve large-scale reactions using specialized equipment to maintain the necessary conditions. The process often includes steps such as purification and crystallization to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Pentadecasodium tridecametaphosphate oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.

Reduction: It can also be reduced, although this is less common compared to oxidation.

Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Pentadecasodium tridecametaphosphate oxide has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various chemical reactions, particularly in oxidation and acid-base reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Mechanism of Action

The mechanism by which pentadecasodium tridecametaphosphate oxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. It may also interact with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pentadecasodium tridecametaphosphate oxide include other sodium metaphosphate derivatives and metal oxide phosphates. These compounds share some structural similarities but differ in their specific chemical properties and applications .

Uniqueness

Pentadecasodium tridecametaphosphate oxide is unique due to its complex structure and the specific conditions required for its synthesis. Its ability to participate in a wide range of chemical reactions and its diverse applications in scientific research further distinguish it from similar compounds .

Biological Activity

Sodium metaphosphate oxide, with the chemical formula Na15(PO3)13O, is a compound that belongs to the family of sodium polyphosphates. Its biological activity has been the subject of various studies, focusing on its safety, antimicrobial properties, and potential applications in biomedicine. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

Sodium metaphosphate oxide is characterized by its unique structure, consisting of metaphosphate units. It typically appears as a white, odorless powder and is soluble in water. The compound's reactivity can lead to the formation of various complexes, particularly with calcium ions, which may influence its biological interactions.

Biological Activity and Safety Assessment

-

Antimicrobial Properties :

- Studies have indicated that sodium metaphosphate exhibits antimicrobial activity. For instance, sodium hexametaphosphate (a related compound) demonstrated effectiveness against Staphylococcus aureus at concentrations as low as 0.5% in broth media, suggesting that sodium metaphosphate could share similar properties .

- The compound's ability to inhibit microbial growth may be attributed to its capacity to chelate metal ions, which are essential for microbial metabolism.

-

Toxicological Studies :

- Toxicological assessments have revealed adverse effects when sodium metaphosphate is administered in high doses. In animal studies, rats fed with 10% sodium metaphosphate exhibited retarded growth and kidney abnormalities, including increased weights and calcium deposition .

- Chronic exposure resulted in significant physiological changes such as bone decalcification and alterations in muscle fiber size. These findings underscore the importance of dosage in evaluating the safety of sodium metaphosphate oxide.

-

Case Studies :

- A notable case study involved the use of sodium metaphosphate in food products where it acted as a preservative and emulsifier. Its role in maintaining food quality while potentially imparting antimicrobial effects was highlighted .

- Another study focused on its application in bone imaging as a contrast agent due to its affinity for calcium . This application showcases its utility beyond mere preservation.

Table 1: Summary of Biological Effects

Sodium metaphosphate oxide's biological activity can be explained through several mechanisms:

- Chelation : The compound can bind calcium ions more effectively than sodium ions, potentially disrupting microbial metabolism by limiting available nutrients.

- pH Modulation : Solutions of sodium metaphosphate can vary in pH (3.0 to 9.0), which may influence microbial growth conditions.

- Protein Precipitation : It has been shown to precipitate proteins at certain concentrations, which may contribute to its antimicrobial effects by destabilizing microbial cell walls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.